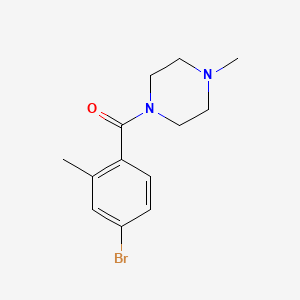

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRHWZYYIURZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

This guide provides a comprehensive technical overview of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine, a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, and potential applications, grounded in established scientific principles and data.

Introduction: Strategic Importance in Synthesis

This compound is a bespoke chemical entity valued primarily as a structural scaffold and intermediate in the synthesis of more complex, biologically active molecules. Its architecture, featuring a substituted benzoyl group linked to a methylpiperazine moiety, offers a unique combination of steric and electronic properties. The presence of a bromine atom on the phenyl ring is of particular strategic importance, as it provides a reactive handle for a variety of cross-coupling reactions, most notably Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, making it a versatile building block in the construction of compound libraries for drug discovery programs.[1] The piperazine ring itself is a well-established pharmacophore found in numerous approved drugs, often contributing to improved pharmacokinetic properties such as solubility and bioavailability.[1][2]

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Core Chemical Identity

The molecule consists of a 4-bromo-2-methylbenzoic acid core that has formed an amide bond with 1-methylpiperazine. This structure dictates its reactivity and physical behavior.

| Property | Value | Source |

| IUPAC Name | (4-Bromo-2-methylphenyl)(4-methylpiperazin-1-yl)methanone | N/A |

| CAS Number | 341597-39-3 | Internal Data |

| Molecular Formula | C13H17BrN2O | Internal Calculation |

| Molecular Weight | 297.19 g/mol | Internal Calculation |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)C | PubChem |

Physicochemical Data

These properties are critical for designing experimental conditions, including reaction solvent selection, purification methods, and formulation development.

| Parameter | Value | Causality and Experimental Insight |

| Melting Point | 83-87 °C | The defined melting range suggests a crystalline solid of reasonable purity. This property is crucial for handling and for purification via recrystallization. |

| Boiling Point | Approx. 427.7 °C at 760 mmHg (Predicted) | As a non-volatile solid, distillation is not a practical purification method. The high predicted boiling point reflects strong intermolecular forces. |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Methanol. Sparingly soluble in water. | The largely nonpolar aromatic and piperazine structure, combined with the polar amide group, dictates its solubility profile. Solubility in DCM and chloroform is leveraged during synthesis for reaction and extraction, while insolubility in water is exploited for precipitation and washing. |

| pKa (Predicted) | 7.95 ± 0.10 (Most Basic) | The basicity is attributed to the tertiary amine (N-methyl) in the piperazine ring. This value is critical for salt formation and for understanding the compound's behavior in physiological pH ranges. |

| LogP (Predicted) | 2.8 - 3.2 | This value indicates moderate lipophilicity, suggesting good potential for membrane permeability, a key parameter in drug design. |

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound is achieved through a standard amide coupling reaction. This process is favored for its high yield, operational simplicity, and the ready availability of starting materials.

Synthetic Pathway: Amide Coupling

The core reaction involves the formation of an amide bond between 4-bromo-2-methylbenzoic acid and 1-methylpiperazine. To achieve this efficiently, the carboxylic acid is typically activated first.

Caption: Standard two-step synthesis via an acyl chloride intermediate.

Detailed Experimental Protocol

-

Step 1: Activation of Carboxylic Acid:

-

To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the cessation of gas evolution. The resulting solution of the acyl chloride intermediate is used directly in the next step.

-

Expertise & Causality: The use of an activating agent like thionyl chloride converts the hydroxyl group of the carboxylic acid into a much better leaving group (a chlorosulfite group which decomposes to SO₂ and Cl⁻), forming a highly reactive acyl chloride. This is essential because direct reaction with the amine is slow and inefficient. DMF acts as a catalyst for this transformation.

-

-

Step 2: Amide Coupling:

-

In a separate flask, dissolve 1-methylpiperazine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) in anhydrous DCM.[3]

-

Cool this amine solution to 0 °C.

-

Slowly add the acyl chloride solution from Step 1 to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Trustworthiness & Validation: The excess base is crucial. One equivalent neutralizes the HCl by-product from the acyl chloride formation, and the second equivalent scavenges the proton released from the piperazine nitrogen upon amide bond formation, driving the reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid derivative is consumed.

-

-

Step 3: Work-up and Purification:

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically purified by flash column chromatography on silica gel to yield the final product as a solid.

-

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in chemical synthesis. The following data represent the expected analytical signature for this compound.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.8-3.2 (br m, 4H, piperazine-CH₂), ~2.6-2.2 (br m, 4H, piperazine-CH₂), ~2.35 (s, 3H, Ar-CH₃), ~2.30 (s, 3H, N-CH₃). The broad multiplets for the piperazine protons are due to conformational exchange and restricted rotation around the amide C-N bond.[4] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~169 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-C-Br), ~122 (Ar-CH), ~55 (piperazine-CH₂), ~48 (piperazine-CH₂), ~46 (N-CH₃), ~19 (Ar-CH₃). |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₈BrN₂O⁺: 297.06, found: 297.1. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed at m/z 297/299. |

| IR (KBr) | ν (cm⁻¹): ~2950 (C-H stretch), ~1640 (C=O amide stretch), ~1450 (C=C aromatic stretch), ~1280 (C-N stretch), ~1030 (C-Br stretch). The strong amide carbonyl stretch around 1640 cm⁻¹ is a key diagnostic peak. |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for synthetic diversification. Its key reactive sites enable its use as a versatile scaffold.

Caption: Key reactive sites and potential synthetic transformations.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is the primary site for synthetic elaboration. It readily participates in Suzuki couplings with boronic acids to form new C-C bonds, or in Buchwald-Hartwig aminations to form C-N bonds.[5] This allows for the introduction of a vast array of aryl, heteroaryl, or amine substituents at the 4-position of the benzoyl ring. These modifications are central to structure-activity relationship (SAR) studies aimed at optimizing ligand binding, selectivity, and pharmacokinetic profiles.

-

Piperazine Ring Modification: While the N-methyl group provides stability and a defined basicity, it can be removed under specific conditions to yield a secondary amine. This opens up another vector for diversification, allowing for the addition of different alkyl or aryl groups to the piperazine nitrogen, further expanding the accessible chemical space.[6]

This compound and its derivatives are frequently cited in patents and literature as intermediates for synthesizing inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme targets, underscoring their relevance in modern medicinal chemistry.[7][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled as potentially harmful. It may cause skin and eye irritation.[9][10] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9][11] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable scaffold for building diverse molecular libraries. The ability to leverage palladium-catalyzed cross-coupling at the aryl bromide site provides a powerful and flexible method for generating novel chemical entities with therapeutic potential. This guide provides the foundational knowledge required for its effective and safe utilization in the demanding environment of drug discovery and development.

References

-

PubChem. 1-(4-Bromo-2-methylphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available from: [Link]

- Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. Available from: [Link]

-

MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

RSC Publishing. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]

-

PMC. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Available from: [Link]

-

PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Available from: [Link]

-

Dalton Transactions (RSC Publishing). Exploring the BSA- and DNA-binding, cytotoxicity, and cell cycle evaluation of ternary copper(ii)/diimine complexes with N,N-dibenzyl-N′-benzoylthiourea as promising metallodrug candidates. Available from: [Link]

-

MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]

-

PubMed. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.ca [fishersci.ca]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

The Benzoylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile cornerstone for the design and synthesis of a diverse array of therapeutic agents.[1] Its unique combination of a rigid benzoyl group and a conformationally flexible piperazine ring allows for precise modulation of physicochemical properties and target interactions. This guide provides a comprehensive exploration of the benzoylpiperazine core, delving into its fundamental synthetic strategies, key structure-activity relationships (SAR), diverse therapeutic applications, and critical safety considerations. We will examine the causality behind experimental choices in synthesis and biological evaluation, offering field-proven insights for drug development professionals. Detailed protocols, data-driven visualizations, and a complete reference list are provided to support the practical application of this knowledge in a research and development setting.

Introduction: The Significance of the Benzoylpiperazine Scaffold

The piperazine ring is one of the most ubiquitous heterocycles found in biologically active compounds and approved drugs.[2][3] Its prevalence stems from its ability to serve as a basic and hydrophilic group, which can optimize the pharmacokinetic properties of a molecule, and as a versatile scaffold to orient pharmacophoric groups in three-dimensional space.[2] The introduction of a benzoyl group onto one of the piperazine nitrogens creates the 1-benzoylpiperazine scaffold, a key building block that offers several distinct advantages in medicinal chemistry.[1][4]

The benzoyl moiety acts as an effective protecting group, enabling selective functionalization of the second nitrogen atom of the piperazine ring. This control is fundamental for constructing unsymmetrically substituted piperazines, which are common features in many pharmaceuticals.[1] Beyond its role as a synthetic handle, the benzoyl group itself can participate in crucial interactions with biological targets and influence the overall electronic and conformational properties of the molecule. This guide will illuminate the multifaceted role of the benzoylpiperazine scaffold, from its foundational chemistry to its impact on modern drug discovery.

Synthetic Strategies and Methodologies

The synthesis of benzoylpiperazine derivatives is well-established, offering robust and versatile routes to a wide range of analogs. The choice of synthetic method often depends on factors such as desired yield, reaction time, available starting materials, and the need for selective mono-substitution.[4]

Direct Acylation of Piperazine

Direct acylation of piperazine with benzoyl chloride is a common and rapid method for synthesizing the core 1-benzoylpiperazine structure. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Benzoylpiperazine via Direct Acylation [4]

-

Materials: Piperazine, Benzoyl chloride, 10% aqueous Sodium Hydroxide (NaOH) solution, Dichloromethane (DCM).

-

Procedure:

-

In a suitable flask, dissolve piperazine (1.0 eq) in a 10% aqueous NaOH solution.

-

With vigorous stirring, add benzoyl chloride (1.0-1.2 eq) dropwise over 10-15 minutes. Maintain vigorous stirring for 1 minute after each addition.

-

After the complete addition of benzoyl chloride, seal the flask and continue to stir vigorously for an additional 15 minutes. A white precipitate of 1-benzoylpiperazine will form.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether).

-

Synthesis via Boc-Protection Strategy

For achieving high selectivity and yield of the mono-substituted product, a strategy involving a protecting group such as tert-butyloxycarbonyl (Boc) is often employed. This multi-step process ensures that only one nitrogen of the piperazine is acylated.[4]

Experimental Protocol: Synthesis of 1-Benzoylpiperazine via Boc-Protection [4]

-

Step 1: Mono-Boc Protection of Piperazine

-

Dissolve piperazine (2.0-3.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

-

Stir the reaction mixture for 20-24 hours and monitor by TLC or LC-MS.

-

Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.

-

-

Step 2: Acylation of 1-Boc-piperazine

-

Dissolve 1-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup and purify the N-benzoyl-N'-Boc-piperazine product.

-

-

Step 3: Deprotection of the Boc Group

-

Dissolve the purified N-benzoyl-N'-Boc-piperazine in DCM.

-

Add an excess of trifluoroacetic acid (TFA) at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

-

Evaporate the solvent and excess acid to yield 1-benzoylpiperazine as the TFA salt, which can be neutralized to the free base.

-

Further Functionalization of the Benzoylpiperazine Scaffold

Once the 1-benzoylpiperazine core is synthesized, the secondary amine is available for a variety of functionalization reactions, leading to a diverse library of compounds.[1]

-

N-Alkylation: The secondary amine can be readily alkylated with electrophiles like alkyl halides or epoxides. Reductive amination with aldehydes or ketones is another common method to introduce N-alkyl or N-benzyl groups.[1][2]

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of N-arylpiperazine derivatives.[1]

Diagram: Synthetic Routes to Benzoylpiperazine Derivatives

Caption: Modulation of dopaminergic and serotonergic pathways by benzoylpiperazine derivatives.

Enzyme Inhibition

The benzoylpiperazine scaffold has also been successfully employed in the design of enzyme inhibitors. For instance, thiazole-substituted benzoylpiperazine derivatives have been synthesized as acetylcholinesterase (AChE) inhibitors, with potential applications in the treatment of Alzheimer's disease. [5]In these analogs, the benzoylpiperazine core acts as a scaffold to correctly position the thiazole moiety and other substituents to interact with key amino acid residues in the active site of AChE, such as Trp286, Arg296, and Tyr341. [5]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For the benzoylpiperazine scaffold, SAR studies have revealed key structural features that influence biological activity.

Substitutions on the Benzoyl Ring

Modifications to the benzoyl ring can significantly impact the activity of benzoylpiperazine derivatives. The position, size, and electronic properties of substituents can fine-tune the interaction with the target protein. For example, in a series of N-benzoylpyrazole derivatives designed as elastase inhibitors, ortho-substituents on the benzoyl ring were found to be a key factor influencing inhibitory activity. [6]

Modifications of the Piperazine Ring and N-substituent

The nature of the substituent on the second nitrogen of the piperazine ring is a critical determinant of biological activity. In the development of GlyT1 inhibitors for schizophrenia, exploration of different substituents on the piperazine nitrogen led to the discovery of highly potent and selective compounds. [7]The length and nature of linkers and the type of terminal groups can influence target affinity and selectivity. For instance, in a series of sulfonylpiperazine analogs as negative allosteric modulators of nicotinic receptors, the position of fluorine substitution on a phenylsulfonyl moiety had a significant effect on selectivity. [8] Table 1: Representative SAR Data for Benzoylpiperazine Derivatives

| Compound Class | Target | Key Structural Feature | Observed Activity | Reference |

| Thiazole-substituted benzoylpiperazines | Acetylcholinesterase (AChE) | Specific substitutions on the thiazole and benzoyl rings | IC₅₀ values in the sub-micromolar range (e.g., 0.8023 µM) | [5] |

| Benzoylpiperazine Derivatives | Glycine Transporter-1 (GlyT1) | Varied substituents on the second piperazine nitrogen | Discovery of compounds with high potency (e.g., 15 nM) and selectivity | [7] |

| N-Benzoylpyrazoles | Neutrophil Elastase | Ortho-substituents on the benzoyl ring | Significant impact on elastase inhibitory activity | [6] |

Therapeutic Applications

The versatility of the benzoylpiperazine scaffold has led to its exploration in a wide range of therapeutic areas.

-

Central Nervous System Disorders: As discussed, benzoylpiperazine derivatives have been extensively investigated as antidepressants, antipsychotics, and anxiolytics due to their ability to modulate neurotransmitter systems. [1][9]They have also been explored as potential treatments for schizophrenia through the inhibition of GlyT1. [7]* Neurodegenerative Diseases: The development of acetylcholinesterase inhibitors based on the benzoylpiperazine scaffold for Alzheimer's disease highlights its potential in this area. [5]* Oncology: The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy. [2]Benzoylpiperazine derivatives have been investigated as potential anticancer agents, with some showing the ability to induce apoptosis in cancer cells. [10]* Infectious Diseases: The broader piperazine class of compounds includes antibacterial agents like ciprofloxacin, indicating the potential for developing novel anti-infective agents based on the benzoylpiperazine scaffold. [11]

Toxicology and Safety Considerations

While the benzoylpiperazine scaffold is a valuable tool in medicinal chemistry, it is essential to consider the potential toxicological profile of its derivatives. Some piperazine derivatives, including benzylpiperazine and benzoylpiperazine, have been shown to induce neurotoxic effects. [12] Studies have indicated that these compounds can induce oxidative stress, inhibit mitochondrial function, and stimulate apoptosis in neuronal cells. [12]Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new benzoylpiperazine-based therapeutic candidate. The toxicological properties of many derivatives have not been fully investigated, and they should be handled with appropriate caution in a laboratory setting. [13]

Conclusion

The benzoylpiperazine scaffold represents an invaluable and privileged structure in the field of medicinal chemistry and drug discovery. [1]Its synthetic tractability, coupled with the ability to precisely modulate its physicochemical and pharmacological properties through targeted modifications, has led to the development of numerous compounds with significant therapeutic potential. A deep understanding of the synthetic methodologies, structure-activity relationships, and potential toxicological liabilities of this scaffold is crucial for researchers aiming to innovate in drug development. The continued exploration of the chemical space around the benzoylpiperazine core promises to yield new and improved therapeutics for a wide range of diseases.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. [Link]

-

Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

-

Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors. NIH. [Link]

-

Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Semantic Scholar. [Link]

-

Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. ResearchGate. [Link]

-

Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. [Link]

-

Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. ACS Publications. [Link]

-

Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

-

Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Piperazine scaffold in drugs – structural and pharmaceutical points of view. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity Relationship Analysis of N-Benzoylpyrazoles for Elastase Inhibitory Activity: A Simplified Approach Using Atom Pair Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Benzoyl-4-Methylpiperazine Analogs

Foreword: The Privileged Piperazine Core in Modern Drug Discovery

The piperazine heterocycle stands as one of the most versatile and valuable scaffolds in medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has cemented its status as a "privileged structure" in drug design.[2] The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for precise modulation of properties like solubility, basicity (pKa), and lipophilicity.[1][2] This fine-tuning is critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing bioavailability and therapeutic efficacy.[3]

This guide focuses on a specific, yet significant, subclass: 1-benzoyl-4-methylpiperazine analogs . This core structure is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] By systematically dissecting this scaffold, we can elucidate the principles of its structure-activity relationship (SAR), providing a robust framework for researchers and drug development professionals to design next-generation therapeutic agents with enhanced potency and selectivity.

Deconstructing the 1-Benzoyl-4-Methylpiperazine Scaffold

The pharmacological activity of this class of compounds is governed by the interplay of three primary structural components. Understanding the contribution of each is fundamental to rational drug design.

-

The Benzoyl Moiety (Region A): This region is critical for interaction with the biological target. The aromatic ring can engage in π-π stacking, hydrophobic, and van der Waals interactions, while the carbonyl group often acts as a key hydrogen bond acceptor. Modifications here have the most dramatic impact on potency and selectivity.

-

The Piperazine Ring (Region B): This central linker provides a defined spatial orientation for the benzoyl and N-alkyl moieties. Its chair conformation offers a degree of rigidity, yet it possesses enough flexibility to adapt to various binding pockets.[2] The basicity of the distal nitrogen (N4) is crucial for salt formation, improving solubility and often playing a direct role in receptor binding through ionic interactions.

-

The N4-Methyl Group (Region C): The substituent at the N4 position significantly influences the compound's overall physicochemical properties, including lipophilicity and basicity. It can also contribute to steric interactions within the binding pocket, affecting selectivity and off-target effects.

Structure-Activity Relationship Analysis

The SAR of this scaffold is a complex interplay of steric, electronic, and hydrophobic factors.[5] Systematic modification of each region has yielded crucial insights into the requirements for optimal biological activity.

Modifications of the Benzoyl Ring (Region A)

Substitutions on the benzoyl ring directly modulate the compound's interaction with the target protein. Both the position and the electronic nature of the substituent are critical.

-

Positional Isomerism: The location of substituents (ortho, meta, para) dictates the vector and orientation of functional groups within the binding pocket. For many CNS targets, para-substitution is preferred as it extends the substituent into a distal pocket without causing steric clashes near the core binding region.

-

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), or trifluoromethyl (CF₃) groups at the para-position often enhance potency. This can be attributed to several factors, including the formation of favorable halogen bonds, alteration of the molecule's electrostatic potential to complement the receptor, or increasing the hydrogen bond acceptor strength of the carbonyl oxygen.

-

Electron-Donating Groups (EDGs): Methoxy (OCH₃) or hydroxyl (OH) groups can also increase activity, particularly if they can form specific hydrogen bonds with polar residues in the active site. For instance, in a series of tyrosinase inhibitors, guaiacol (2-methoxyphenol) derivatives showed increased potency, suggesting a key interaction for this moiety.[6]

-

-

Steric Bulk: Increasing the size of the substituent can either enhance activity by promoting favorable hydrophobic interactions or decrease it due to steric hindrance. The optimal size is highly target-dependent.

Modifications at the N4-Position (Region C)

While this guide focuses on N-methyl analogs, understanding the impact of modifying this position is crucial for lead optimization. Replacing the methyl group with other substituents allows for fine-tuning of the ADME profile.

-

Alkyl Chain Length: Increasing the alkyl chain length (e.g., from methyl to ethyl or propyl) generally increases lipophilicity. This can enhance membrane permeability and blood-brain barrier penetration but may also lead to increased metabolic liability or non-specific binding.[7]

-

Introduction of Aromatic Groups: Replacing the methyl with a larger aromatic or aralkyl group, such as a benzyl group, can introduce new binding interactions (e.g., π-stacking) and significantly alter the pharmacological profile, sometimes leading to a complete switch in target selectivity.[8][9] For example, introducing a benzylpiperazine moiety has been used to create CNS-penetrant HDAC6 inhibitors.[10]

Quantitative SAR Data Summary

The following table summarizes SAR data for representative 1-benzoylpiperazine analogs, illustrating the principles discussed above. The data is compiled from studies on acetylcholinesterase (AChE) and tyrosinase inhibition, which serve as excellent models for demonstrating SAR principles.

| Compound ID | Benzoyl Substituent (Region A) | N4-Substituent (Region C) | Target | Activity (IC₅₀, µM) | Reference |

| 1 | 4-Cl, 2-thiazolyl | -CH₃ | AChE | 0.8023 | [11] |

| 2 | 4-F, 2-thiazolyl | -CH₃ | AChE | 0.9493 | [11] |

| 3 | 4-Br, 2-thiazolyl | -CH₃ | AChE | 0.9767 | [11] |

| 4 | 3,4-dihydroxy (protocatechuoyl) | -benzyl | Tyrosinase | 38.6 | [6] |

| 5 | 4-hydroxy-3-methoxy (vanilloyl) | -benzyl | Tyrosinase | 23.3 | [6] |

| 6 | 4-chloro | -benzyl | Tyrosinase | >100 | [12] |

Causality Analysis:

-

In the AChE inhibitor series (Compounds 1-3), small, electronegative halogens at the para-position of a phenyl group attached to a thiazole ring are well-tolerated, with the chloro-substituted analog showing the highest potency.[11] This suggests a specific electronic or steric preference in the active site.

-

In the tyrosinase inhibitor series (Compounds 4-6), analogs with hydroxyl and methoxy groups (4 and 5) show significantly better activity than the chloro-substituted analog (6).[6][12] This highlights the importance of hydrogen-bonding capabilities for this specific target, an interaction that a simple halogen cannot provide. The increased potency of the vanilloyl derivative (5) over the protocatechuoyl derivative (4) may be due to a favorable hydrophobic interaction from the methoxy group or an optimal hydrogen bonding pattern.[6]

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. The following sections detail standard methodologies for the synthesis and biological evaluation of 1-benzoyl-4-methylpiperazine analogs.

General Synthesis Protocol

A common and efficient method for synthesizing these analogs is the amide coupling reaction between a substituted benzoic acid and 1-methylpiperazine.

Step-by-Step Protocol:

-

Reactant Solubilization: Dissolve the substituted benzoic acid (1.0 eq) in an appropriate aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15-20 minutes to form the activated ester. Causality: This pre-activation step is crucial for efficient amide bond formation by creating a highly reactive intermediate.

-

Nucleophilic Addition: Add 1-methylpiperazine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., sat. NaHCO₃) to remove unreacted acid, and brine to remove residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

-

Structure Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method based on the Ellman assay to determine the AChE inhibitory activity of synthesized compounds.[11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve AChE enzyme in the buffer to a concentration of 0.1 U/mL.

-

Prepare stock solutions of test compounds and the positive control (e.g., Donepezil) in DMSO.[11] Create serial dilutions in the phosphate buffer.

-

Prepare a 10 mM DTNB solution and a 10 mM ATCI solution in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

20 µL of test compound solution (or buffer for control, or Donepezil for positive control).

-

140 µL of phosphate buffer (pH 8.0).

-

20 µL of DTNB solution.

-

-

Mix and pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Outlook

The 1-benzoyl-4-methylpiperazine scaffold is a rich platform for the development of novel therapeutic agents. The structure-activity relationship is well-defined, with modifications to the benzoyl ring primarily governing potency and selectivity, while alterations at the N4-position are key for optimizing pharmacokinetic properties.

Future research in this area should focus on:

-

Multi-Target Ligands: Integrating the 1-benzoyl-4-methylpiperazine core into hybrid molecules designed to modulate multiple targets simultaneously, which could be beneficial for complex diseases like neurodegenerative disorders.[1]

-

Bioisosteric Replacement: Exploring bioisosteres for the piperazine ring to improve properties like metabolic stability or to explore novel intellectual property space.[13][14]

By combining the established SAR principles outlined in this guide with modern drug discovery technologies, the 1-benzoyl-4-methylpiperazine scaffold will undoubtedly continue to yield promising new drug candidates for years to come.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design.

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery.

- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science.

- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.

- Piperazine bioisosteres. (n.d.). Cambridge MedChem Consulting.

- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Vertex AI Search.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). PMC.

- The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine deriv

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI.

- 1-Benzoylpiperazine. (n.d.). Chem-Impex.

- Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. (2018). Drug Development Research.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021). Journal of Medicinal Chemistry.

- Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2018). Toxicology Mechanisms and Methods.

- Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. (2011). Bioorganic & Medicinal Chemistry.

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. (2025).

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ACS Omega.

- The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. (n.d.). Benchchem.

- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

Technical Guide: 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine (CAS 924642-59-1)

[1][2]

Executive Summary & Core Directive

This technical guide provides a comprehensive analysis of This compound (CAS 924642-59-1), a critical intermediate in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike common reagents, this compound often presents identification challenges due to structural isomerism and nomenclature variations. This document serves as a self-validating protocol for researchers to identify, synthesize, and verify this specific scaffold, ensuring high-fidelity application in drug development pipelines.

Identification & Verification Protocol

The "Search" Challenge

In medicinal chemistry, the specific substitution pattern on the benzoyl ring is critical for structure-activity relationship (SAR) studies. Researchers often confuse the target amide (CAS 924642-59-1) with its reduced amine counterpart, 1-(4-bromo-2-methylbenzyl)-4-methylpiperazine (CAS 368879-17-8). The distinction lies in the carbonyl linker, which significantly alters the compound's electronic properties and hydrogen bond acceptor capability.

Chemical Identity Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 924642-59-1 |

| Molecular Formula | C₁₃H₁₇BrN₂O |

| Molecular Weight | 297.19 g/mol |

| SMILES | CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C |

| InChIKey | QHGLIYDUBUVNLV-UHFFFAOYSA-N |

| Structural Class | N-acyl piperazine / Benzamide derivative |

Synthesis & Manufacturing Workflow

The synthesis of CAS 924642-59-1 is a classic amide coupling reaction. However, the steric hindrance introduced by the ortho-methyl group on the benzoic acid requires optimized conditions to prevent low yields or racemization (if chiral centers were present, though this molecule is achiral).

Precursor Analysis

-

Acid Component: 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2)

-

Amine Component: N-Methylpiperazine (CAS 109-01-3)

Optimized Protocol: Thionyl Chloride Activation

While carbodiimide couplings (EDC/HOBt) are common, the acid chloride route is preferred for this substrate due to the steric bulk of the ortho-methyl group, ensuring complete conversion.

Step-by-Step Methodology:

-

Activation: Dissolve 4-Bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (0.05 eq) followed by slow addition of Thionyl Chloride (SOCl₂, 1.5 eq) at 0°C.

-

Reflux: Heat to reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ and solvent to yield the crude acid chloride.

-

Coupling: Redissolve the acid chloride in dry DCM. Add Triethylamine (TEA, 2.5 eq) as a proton scavenger.

-

Addition: Cool to 0°C. Add N-Methylpiperazine (1.1 eq) dropwise. The reaction is exothermic.

-

Workup: Stir at room temperature for 4 hours. Quench with water.[1] Wash organic layer with 1N NaOH (to remove unreacted acid) and Brine.

-

Purification: Dry over MgSO₄. Concentrate. Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).

Synthesis Workflow Diagram

Caption: Figure 1. Optimized acid chloride synthetic route for overcoming steric hindrance in 2-methylbenzoic acid derivatives.

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous validation. The following spectral features are diagnostic for CAS 924642-59-1.

NMR Validation Criteria

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: Look for the specific splitting pattern of the 1,2,4-substituted benzene ring. The proton ortho to the methyl group will appear as a doublet or singlet depending on resolution, distinct from the protons ortho to the bromine.

-

Methyl Group (Ar-CH₃): A sharp singlet around δ 2.2–2.4 ppm . This confirms the integrity of the ortho-methyl group.

-

Piperazine Ring: Two sets of multiplets (4H each) around δ 2.4 ppm (N-Me side) and δ 3.2–3.8 ppm (Amide side). The amide rotation may cause broadening or splitting of the peaks near the carbonyl.

-

N-Methyl: A sharp singlet at δ 2.3 ppm .

-

LC-MS Validation

-

Mass Spec (ESI+): Expect a dominant [M+H]⁺ peak at m/z 297.06 and 299.06 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Retention Time: The amide functionality makes this compound less polar than the free amine but more polar than the parent acid ester.

QC Decision Logic

Caption: Figure 2. Quality Control decision tree for validating the structural integrity of the synthesized amide.

Applications in Drug Discovery

This compound acts as a versatile Fragment-Based Drug Discovery (FBDD) scaffold.

-

Kinase Inhibition: The 4-methylpiperazine moiety is a classic "solubilizing tail" found in drugs like Imatinib. It improves the pharmacokinetic profile (solubility, bioavailability) of hydrophobic kinase inhibitors. The 2-methyl-4-bromo-benzoyl motif allows for further coupling (e.g., Suzuki-Miyaura coupling) at the bromine position to attach the "hinge-binding" motif of a kinase inhibitor.

-

GPCR Ligands: The rigid benzamide linker positions the basic piperazine nitrogen to interact with aspartate residues in GPCR binding pockets (e.g., Dopamine or Serotonin receptors).

-

Library Synthesis: The bromine handle serves as a universal connector. Researchers can generate a library of 100+ analogs by coupling different aryl boronic acids to the bromine position, exploring the "chemical space" around the core scaffold.

Safety & Handling

-

Hazard Identification: The compound is an organic amide. While generally stable, the precursor (4-bromo-2-methylbenzoic acid) is an irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

Spill Protocol: Absorb with sand or vermiculite. Do not flush into drains due to the potential aquatic toxicity of brominated aromatics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99570: 4-Bromo-2-methylbenzoic acid. Retrieved from [Link]

-

Chemical Book (2025). this compound Product Entry (CAS 924642-59-1). Retrieved from [Link]

-

NaviMRO (2025). Angene Chemical Catalog: Product 2951747 Specification. Retrieved from [Link]

4-Bromo-2-methylbenzoyl piperazine molecular weight and formula

Technical Monograph: 4-Bromo-2-methylbenzoyl Piperazine

Executive Summary

4-Bromo-2-methylbenzoyl piperazine (CAS 1156842-50-0) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1] It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and kinases.

This guide details the compound's molecular specifications, validated synthetic protocols, and its critical role as a pharmacophore in the development of Factor Xa inhibitors and serotonergic modulators.

Physicochemical Profile

The following data represents the core specifications for 1-(4-bromo-2-methylbenzoyl)piperazine . Researchers should use these values for stoichiometry calculations and analytical method development (HPLC/LC-MS).

| Property | Value | Notes |

| IUPAC Name | (4-Bromo-2-methylphenyl)(piperazin-1-yl)methanone | Preferred nomenclature |

| CAS Number | 1156842-50-0 | Primary registry number |

| Molecular Formula | C₁₂H₁₅BrN₂O | |

| Molecular Weight | 283.17 g/mol | Average mass |

| Monoisotopic Mass | 282.0368 g/mol | For High-Res Mass Spec (HRMS) |

| Physical State | Off-white to pale yellow solid | Hygroscopic as free base |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (unless protonated) |

| pKa (Calculated) | ~8.5 (Piperazine NH) | Basic secondary amine |

| LogP (Predicted) | 2.15 ± 0.4 | Lipophilic, membrane permeable |

Structural & Pharmacophoric Analysis

In drug design, this molecule is not merely a passive linker; it acts as a bifunctional pharmacophore .

-

The Benzoyl Moiety: The 2-methyl substitution induces a specific torsion angle between the phenyl ring and the carbonyl group (atropisomerism potential), restricting conformational freedom and improving binding selectivity. The 4-bromo group serves as a handle for further cross-coupling (Suzuki-Miyaura) to expand the molecule into complex drug candidates.

-

The Piperazine Ring: Provides a secondary amine for hydrogen bonding (donor/acceptor) or salt formation to improve solubility. It often mimics the ethylenediamine pharmacophore found in antihistamines and antipsychotics.

Pharmacophore Interaction Map

Caption: Pharmacophoric mapping illustrating the structural rationale for binding affinity in biological targets.

Synthetic Protocols

The synthesis of CAS 1156842-50-0 requires controlling the symmetry of piperazine to prevent the formation of the bis-amide byproduct (1,4-bis(4-bromo-2-methylbenzoyl)piperazine).

Method A: Mono-Protection Strategy (High Purity)

Recommended for Medicinal Chemistry (Gram scale).

Reagents:

-

Starting Material: 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2)[2][3][4]

-

Amine: N-Boc-piperazine (CAS 57260-71-6)

-

Coupling Agent: HATU or EDC·HCl / HOBt

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM

-

Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane

Step-by-Step Protocol:

-

Activation: Dissolve 4-bromo-2-methylbenzoic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C to form the activated ester.

-

Coupling: Add N-Boc-piperazine (1.0 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

-

Deprotection: Dissolve intermediate in DCM. Add TFA (10–20% v/v). Stir for 1–2 hours until TLC shows consumption of starting material.

-

Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ or NaOH to pH >10. Extract with DCM (3x) to obtain the free base 1-(4-bromo-2-methylbenzoyl)piperazine .

Method B: Direct Acylation (Industrial/Cost-Effective)

Recommended for Scale-up (>100g).

This method uses an excess of piperazine to statistically favor the mono-substituted product.

-

Acid Chloride Formation: Reflux 4-bromo-2-methylbenzoic acid with Thionyl Chloride (SOCl₂) to generate the acid chloride. Remove excess SOCl₂.

-

Addition: Dissolve the acid chloride in DCM. Add this solution slowly (dropwise over 2 hours) to a solution of Piperazine (5.0 equivalents) in DCM at 0°C.

-

Note: The high excess of piperazine acts as both the nucleophile and the HCl scavenger, minimizing bis-acylation.

-

-

Workup: Wash the organic layer with water (to remove excess piperazine salts). The organic layer contains the mono-amide.

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway comparing activation and deprotection strategies.

Applications in Drug Discovery

The 4-bromo-2-methylbenzoyl fragment is a validated structural motif in several patent families.

-

Factor Xa Inhibitors: This scaffold is structurally analogous to intermediates used in the synthesis of Apixaban derivatives. The piperazine nitrogen allows for the attachment of the pyrazole/lactam core, while the bromophenyl group occupies the S1 or S4 binding pocket of the coagulation factor Xa enzyme [1].

-

Kinase Inhibition: The bromine atom is frequently replaced via Buchwald-Hartwig amination or Suzuki coupling to introduce heteroaromatic systems (e.g., pyridines, indoles) targeting the ATP-binding site of kinases [2].

-

Serotonin (5-HT) Ligands: Benzoyl piperazines are classic pharmacophores for 5-HT2A and D2 receptor modulation. The 2-methyl group provides steric bulk that can enhance selectivity for specific receptor subtypes by influencing the rotational entropy of the amide bond.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).[5]

-

Signal Word: Warning.

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air to form carbamates; storage as the HCl salt is more stable.

References

-

Patent Application WO2013119328A1. Synthesis of 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones (Factor Xa Inhibitors). (2013). Google Patents. Link

-

BenchChem. 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. (2025).[5] BenchChem Technical Guides. Link

-

PubChem. Compound Summary: 4-Bromo-2-methylbenzoic acid (Precursor). National Library of Medicine. Link

-

Accela ChemBio. Product Data: 1-(4-bromo-2-methylbenzoyl)piperazine.[1][6] CAS 1156842-50-0.[1][6] Link

Sources

- 1. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-2-methylbenzoic acid | CAS 68837-59-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 68837-59-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-Bromo-2-methylbenzoic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-(4-Methylbenzoyl)piperazine | C12H16N2O | CID 2760450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 609847-69-0,(2R)-1-ethoxypropan-2-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Ortho-Effect in Medicinal Chemistry: A Technical Review of 2-Methylbenzoyl Piperazine Derivatives

Executive Summary

The 2-methylbenzoyl piperazine scaffold represents a critical structural motif in modern medicinal chemistry, serving as a versatile pharmacophore in the development of antipsychotics, antimicrobials, and kinase inhibitors. Unlike simple benzoyl piperazines, the introduction of a methyl group at the ortho position (2-position) of the phenyl ring introduces significant steric constraints. This "ortho-effect" restricts the rotational freedom of the amide bond, locking the molecule into specific conformations that can enhance receptor subtype selectivity and metabolic stability.

This technical guide synthesizes the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, tailored for drug development professionals.

Chemical Architecture & The Ortho-Effect

Structural Significance

The core structure consists of a piperazine ring acylated at the N1 position by a 2-methylbenzoyl (o-toluoyl) group. The N4 nitrogen remains available for further functionalization, making this a "privileged scaffold" capable of displaying diverse pharmacophores.

-

Conformational Locking: The 2-methyl group creates steric hindrance with the carbonyl oxygen and the piperazine ring protons. This forces the phenyl ring to twist out of coplanarity with the amide group. In drug design, this pre-organization reduces the entropic penalty of binding to a target protein.

-

Metabolic Shielding: The ortho-methyl group blocks a primary site of metabolic hydroxylation (CYP450 mediated) on the phenyl ring, potentially extending the half-life (

) of the parent compound.

Synthetic Pathways

The synthesis of 2-methylbenzoyl piperazine derivatives typically proceeds via nucleophilic acyl substitution. To prevent bis-acylation (formation of the symmetric diamide), desymmetrization strategies using mono-protected piperazines (e.g., N-Boc-piperazine) are standard.

Visualization: Synthetic Workflow

The following diagram outlines the optimized route for synthesizing asymmetric 2-methylbenzoyl piperazine derivatives.

Figure 1: Stepwise synthesis of asymmetric 2-methylbenzoyl piperazine ligands, highlighting the protection-deprotection strategy to ensure regioselectivity.

Therapeutic Applications & Case Studies

Antimicrobial & Antitubercular Agents

Recent studies have highlighted the efficacy of 2-methylbenzoyl piperazine derivatives against Mycobacterium tuberculosis. The lipophilicity introduced by the toluoyl group aids in penetrating the mycobacterial cell wall.

-

Key Finding: Derivatives coupled with benzimidazole moieties have shown Minimum Inhibitory Concentrations (MIC) as low as 0.1 µg/mL against M. tuberculosis.[1]

-

Mechanism: These compounds likely inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of the bacteria.

Anticancer Agents (Benzofuran Hybrids)

In oncology, the piperazine linker serves as a bridge in 2-benzoylbenzofuran derivatives. The 2-methylbenzoyl moiety specifically has been explored to optimize cytotoxicity against A549 (lung cancer) cell lines.

-

SAR Insight: Electron-donating groups (like methyl) on the benzoyl ring often enhance cytotoxic activity compared to electron-withdrawing groups (like nitro or fluoro), likely due to electronic effects on the amide nitrogen's basicity and hydrogen-bond accepting capability.

Metabolic Syndrome (SCD-1 Inhibitors)

While benzoylpiperidines are common bioisosteres, the piperazine analogs are critical for tuning solubility. Compounds containing the 2-methylbenzoyl motif have been identified as inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1).[2]

-

Role of 2-Methyl: The substituent fills a specific hydrophobic pocket in the SCD-1 enzyme, improving potency (IC50 values in the nanomolar range) and selectivity over related desaturases.

Experimental Protocols

Protocol: Synthesis of 1-(2-Methylbenzoyl)piperazine

Objective: To synthesize the mono-acylated core scaffold with >95% purity.

Reagents:

-

2-Methylbenzoic acid (1.0 eq)

-

N-Boc-piperazine (1.1 eq)

-

EDC.HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Methodology:

-

Activation: Dissolve 2-methylbenzoic acid in anhydrous DCM at 0°C. Add EDC.HCl and HOBt. Stir for 30 minutes to form the active ester.

-

Coupling: Add N-Boc-piperazine and triethylamine (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at room temperature for 2 hours.

-

Isolation: Basify the solution to pH 10 using 2M NaOH. Extract with DCM. The organic layer contains the free amine 1-(2-methylbenzoyl)piperazine.

-

Validation: Verify structure via 1H-NMR. Look for the characteristic singlet (or doublet) of the methyl group at ~2.3 ppm and the splitting of piperazine protons due to the amide rotamerism.

Quantitative Data Summary

The following table summarizes the comparative biological activity of piperazine derivatives, highlighting the impact of the 2-methyl substituent.

| Compound Class | Target | Activity Metric | Impact of 2-Methyl Group |

| Benzimidazole-Piperazine | M. tuberculosis | MIC: 0.1 µg/mL | Increased lipophilicity; enhanced cell wall penetration compared to unsubstituted analogs. |

| Benzoylbenzofuran | A549 Cancer Cells | IC50: < 10 µM | Improved cytotoxicity; electron-donating effect stabilizes active conformation. |

| SCD-1 Inhibitors | SCD-1 Enzyme | IC50: ~3 mg/kg (ID50) | Fills hydrophobic pocket; improves metabolic stability against ring oxidation. |

Structure-Activity Relationship (SAR) Visualization[3]

The following diagram maps the functional logic of the scaffold, explaining why specific modifications are made.

Figure 2: SAR interaction map illustrating the functional role of each pharmacophoric region within the 2-methylbenzoyl piperazine scaffold.

References

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. (2017). Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. (2023). Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Molecules. (2024). Available at: [Link]

-

2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2019). Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). MDPI Molecules. (2023). Available at: [Link]

Sources

The Piperazine Nucleus: A Privileged Scaffold for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors, underscores its significance as a "privileged scaffold."[1][2] This guide provides a comprehensive technical overview of novel piperazine intermediates, detailing their strategic importance, synthesis, and application in the rational design of potent and selective kinase inhibitors. We will delve into the synthetic intricacies that allow for precise modulation of physicochemical and pharmacokinetic properties, explore the structure-activity relationships governed by this versatile core, and provide actionable protocols for the synthesis of key intermediates.

The Strategic Value of the Piperazine Moiety in Kinase Inhibition

The piperazine scaffold's success in kinase inhibitor design is not fortuitous; it stems from a unique combination of structural and chemical attributes that medicinal chemists can exploit to fine-tune a drug candidate's profile.

1.1. Physicochemical and Pharmacokinetic Advantages:

The two nitrogen atoms of the piperazine ring are key to its utility. They serve as handles for introducing a wide range of substituents, allowing for the modulation of critical properties such as:

-

Solubility and Bioavailability: The basic nature of the piperazine nitrogens can be leveraged to improve aqueous solubility and oral bioavailability, crucial parameters for drug efficacy.[3][4] The pKa of the piperazine nitrogens, typically around 5.35 and 9.73, allows for the formation of salts and hydrogen bonding interactions with biological targets and water molecules.[5]

-

Metabolic Stability: Strategic substitution on the piperazine ring can block sites of metabolism, thereby increasing the drug's half-life. For instance, N-methylation can sometimes be a metabolic liability, leading to demethylation.[6] Judicious placement of other functional groups can mitigate such metabolic pathways.

-

Three-Dimensional Geometry: The chair conformation of the piperazine ring allows for the precise spatial orientation of substituents, which is critical for optimal interaction with the kinase active site. This contrasts with more rigid aromatic systems and provides a level of conformational flexibility that can be advantageous for binding to different kinase conformations.[4]

1.2. Role in Kinase Recognition and Selectivity:

The piperazine moiety often plays a direct role in binding to the target kinase, contributing to both potency and selectivity.

-

Hinge-Binding Interactions: The piperazine ring can be part of a larger heterocyclic system that forms crucial hydrogen bonds with the kinase hinge region, a conserved backbone segment that is a primary anchoring point for many Type I and Type II inhibitors.[7][8]

-

Solvent-Exposed Region Interactions: In many kinase inhibitors, the piperazine ring is positioned in the solvent-exposed region of the ATP-binding pocket.[9] This allows for the introduction of larger, more polar substituents that can improve solubility and provide additional interactions with the protein surface, enhancing selectivity.

-

Scaffold for Pharmacophoric Elements: The piperazine ring serves as a versatile scaffold to connect different pharmacophoric elements in the correct orientation for optimal binding.[10] For example, it can link a hinge-binding motif to a group that occupies a hydrophobic pocket.

The following diagram illustrates the general role of a piperazine-containing inhibitor within a kinase active site.

Caption: General binding mode of a piperazine-containing kinase inhibitor.

Synthesis of Novel Piperazine Intermediates: A Chemist's Toolkit

The synthetic accessibility of the piperazine core is a major advantage for medicinal chemists.[2] A wide range of methodologies exists for the controlled functionalization of the piperazine ring, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

2.1. N-Functionalization Strategies:

The majority of piperazine-containing drugs feature substituents on one or both nitrogen atoms.[3][11]

2.1.1. Monosubstitution:

Achieving selective monosubstitution can be challenging due to the similar reactivity of the two nitrogen atoms.[1] Several strategies are employed:

-

Use of a Large Excess of Piperazine: This statistical approach favors the formation of the mono-substituted product.

-

Protecting Group Strategy: One nitrogen is protected with a group like tert-butoxycarbonyl (Boc), which can be later removed under acidic conditions.[1][12] This is a robust and widely used method.

-

Reductive Amination: Reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent is a powerful method for introducing alkyl substituents.[1][9]

Protocol 1: Synthesis of N-Boc-piperazine

This protocol describes a standard procedure for the synthesis of a key monosubstituted piperazine intermediate.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve piperazine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (0.5 eq) in DCM to the piperazine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazine.

2.1.2. Disubstitution:

The synthesis of N,N'-disubstituted piperazines can be achieved through various methods, with the choice depending on whether symmetrical or unsymmetrical substitution is desired.

-

Symmetrical Disubstitution: This is typically achieved by reacting piperazine with two equivalents of an alkylating or acylating agent.

-

Unsymmetrical Disubstitution: This requires a stepwise approach, often starting with a mono-protected piperazine intermediate.[1]

2.2. C-H Functionalization: The New Frontier

While N-functionalization is well-established, the direct functionalization of the carbon atoms of the piperazine ring has been a more recent and significant development.[3][11] This opens up new avenues for creating novel chemical matter with unique three-dimensional structures.

-

Photoredox Catalysis: This powerful technique allows for the direct C-H arylation, vinylation, and alkylation of piperazines under mild conditions.[3][13] Catalysts such as iridium and ruthenium complexes, as well as organic dyes, are commonly used.[11]

-

Directed Lithiation: The use of a directing group on one of the nitrogen atoms can facilitate the deprotonation and subsequent functionalization of an adjacent C-H bond.

-